

A Comparative Analysis of Mebeverine Formulations: 135 mg vs. 200 mg

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Compound of Interest

Compound Name: Mebeverine

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Mebeverine, a musculotropic antispasmodic agent, is a cornerstone in the management of irritable bowel syndrome (IBS), primarily for the symptomatic relief of abdominal pain and cramping. It is available in two principal oral formulations: a standard 135 mg tablet and a 200 mg modified-release (MR) capsule. This guide provides a comprehensive comparison of these formulations, drawing upon clinical and pharmacokinetic data to inform researchers, scientists, and drug development professionals.

Pharmacokinetic Profile: A Tale of Two Releases

The fundamental difference between the 135 mg and 200 mg **mebeverine** formulations lies in their pharmacokinetic profiles, driven by their respective release mechanisms. The 200 mg formulation is designed for modified release, leading to a distinct absorption and distribution pattern compared to the immediate-release 135 mg tablet.

A pharmacokinetic study in healthy subjects revealed that the 200 mg MR capsule exhibits extended-release properties, characterized by a lower peak plasma concentration (C_{max}), a delayed time to reach peak concentration (T_{max}), and a longer elimination half-life.^{[1][2]} Despite these differences, the overall bioavailability is comparable between the two formulations, and neither shows significant accumulation after multiple doses.^{[1][2]}

Table 1: Comparative Pharmacokinetic Parameters of **Mebeverine** Formulations

| Parameter | Mebeverine 135 mg Tablet | Mebeverine 200 mg MR Capsule | Reference |
|--|-----------------------------------|------------------------------|-----------|
| Dosage Regimen | 135 mg three times daily (t.i.d.) | 200 mg twice daily (b.i.d.) | [1][3] |
| Release Profile | Immediate Release | Modified Release | [1] |
| Peak Plasma Concentration (Cmax) | Higher | Lower | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | Shorter | Longer | [1][2] |
| Elimination Half-life (t1/2) | Shorter | Longer | [1][2] |
| Bioavailability | Optimal | Optimal | [1][2] |
| Accumulation | No significant accumulation | No significant accumulation | [1][2] |

Clinical Efficacy and Therapeutic Equivalence

Multiple clinical trials and a systematic review have established that the **mebeverine** 200 mg b.i.d. formulation is therapeutically equivalent to the 135 mg t.i.d. formulation for the treatment of abdominal pain in patients with IBS.[3][4][5][6][7]

A meta-analysis of eight randomized trials, including two comparing the two formulations, found no statistically significant difference in clinical or global improvement and relief of abdominal pain between the 200 mg and 135 mg doses.[4] The pooled relative risk (RR) for clinical or global improvement with the 200 mg formulation compared to the 135 mg formulation was 1.12, and for relief of abdominal pain, it was 1.08.[4]

In a multicentre, randomized, double-blind, double-dummy study involving 213 patients, therapeutic equivalence was statistically demonstrated.[5][6] After eight weeks of treatment, 70% of patients in the 200 mg b.i.d. group and 71% in the 135 mg t.i.d. group were classified as responders, defined as having a 50% or more improvement in the global mean visual analogue scale for abdominal pain.[5][6] Furthermore, a higher percentage of patients (81% vs.

75%) and physicians (70% vs. 64%) reported improvement with the 200 mg formulation compared to the 135 mg formulation, respectively.[5][6]

Another double-blind crossover study with 60 IBS patients found that both formulations were regarded as 'effective' or 'very effective' by both patients and investigators in over 80% of cases after six weeks of treatment.[8]

Table 2: Comparative Efficacy of **Mebeverine** Formulations in IBS

| Efficacy Endpoint | Mebeverine 135 mg t.i.d. | Mebeverine 200 mg b.i.d. | Reference |
|--|-----------------------------|-----------------------------|-----------|
| Responder Rate (≥50% improvement in abdominal pain VAS) | 71% | 70% | [5][6] |
| Patient-Reported Improvement (Week 8) | 75% | 81% | [5][6] |
| Physician-Assessed Therapeutic Response (No/Mild Symptoms, Week 8) | 64% | 70% | [5][6] |
| Patient/Investigator Assessment (‘Effective’ or ‘Very Effective’, Week 6) | >80% | >80% | [8] |

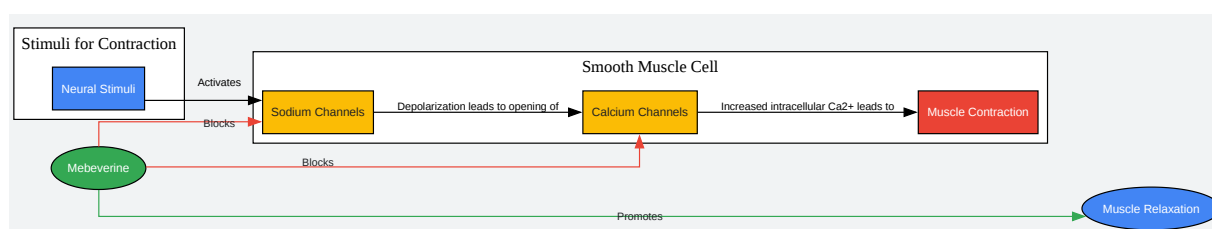
Safety and Tolerability Profile

Both the 135 mg and 200 mg formulations of **mebeverine** are well-tolerated, with a low incidence of adverse effects.[4][8] The systematic review and meta-analysis concluded that **mebeverine** is mostly well-tolerated with no significant adverse effects.[4] The incidence of adverse events with the 200 mg formulation is not higher than that observed with the 135 mg formulation.[7] The reduced daily intake of the 200 mg b.i.d. regimen may also benefit patient compliance.[1][7]

Mechanism of Action: A Multi-Targeted Approach

Mebeverine acts as a direct musculotropic antispasmodic, exerting its effects primarily on the smooth muscle of the gastrointestinal tract.[9][10] Its mechanism is multifaceted and includes:

- **Modulation of Ion Channels:** **Mebeverine** is believed to block calcium and sodium ion channels in smooth muscle cells.[9][11] By reducing calcium influx, it inhibits the contractile process of the muscle fibers.[9] Modulation of sodium channels can decrease the excitability of the gut muscles.[9][11]
- **Local Anesthetic Effect:** **Mebeverine** exhibits a local anesthetic action, which may contribute to pain relief by reducing the sensitivity of nerve endings within the gut wall.[9][11][12]



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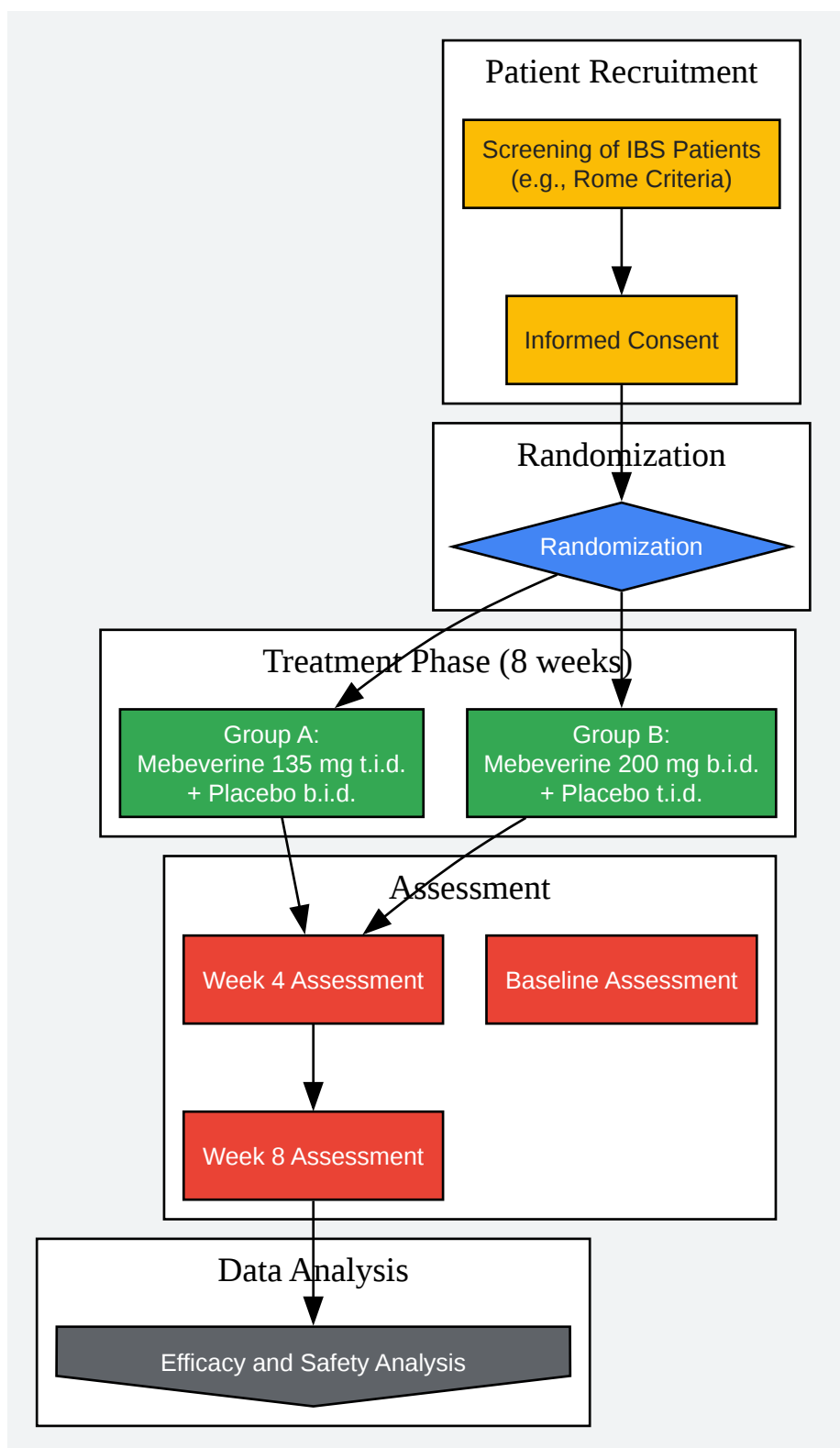
*Diagram of **Mebeverine**'s signaling pathway in smooth muscle cells.*

Experimental Protocols

The clinical studies cited in this guide predominantly employed a multicentre, randomized, double-blind design. A common approach was the double-dummy technique to maintain blinding between the t.i.d. and b.i.d. dosing regimens.

Key Experimental Design: Randomized, Double-Blind, Double-Dummy, Parallel-Group Study

- Objective: To compare the efficacy and safety of **mebeverine** 135 mg t.i.d. with **mebeverine** 200 mg b.i.d. in patients with IBS.
- Patient Population: Adult patients diagnosed with IBS according to established criteria (e.g., Rome criteria).
- Intervention:
 - Group A: **Mebeverine** 135 mg tablet t.i.d. + Placebo capsule for 200 mg b.i.d.
 - Group B: **Mebeverine** 200 mg MR capsule b.i.d. + Placebo tablet for 135 mg t.i.d.
- Duration: Typically 8 weeks.
- Primary Efficacy Endpoint: The proportion of responders, defined as patients experiencing a clinically significant reduction (e.g., $\geq 50\%$) in abdominal pain as measured by a Visual Analogue Scale (VAS).
- Secondary Efficacy Endpoints:
 - Patient's and physician's global assessment of therapeutic response.
 - Changes in the frequency and severity of other IBS symptoms (e.g., bloating, altered bowel habits).
- Safety Assessment: Monitoring and recording of all adverse events.



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Workflow of a comparative clinical trial for **Mebeverine** formulations.

Conclusion

The available evidence strongly supports the therapeutic equivalence of the **mebeverine** 200 mg MR capsule administered twice daily and the 135 mg standard tablet taken three times daily. The 200 mg formulation offers a simplified dosing schedule with a comparable efficacy and safety profile, which may enhance patient adherence. The choice between the two formulations may, therefore, be guided by considerations of patient convenience and preference. Both formulations remain effective and well-tolerated options for the symptomatic management of irritable bowel syndrome.

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